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molecular formula C12H18O2 B8333565 Ethyl 4-cyclohexylidene-3-butenoate

Ethyl 4-cyclohexylidene-3-butenoate

Cat. No. B8333565
M. Wt: 194.27 g/mol
InChI Key: ZFLURNNYZMZUGY-UHFFFAOYSA-N
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Patent
US03978100

Procedure details

Ethyl 4-cyclohexylidene-3-butenoate was reacted at 50°C. for 4 hours in 80 ml of methanol in the presence of 1.5g of calcium carbonate as a catalyst. In the same manner as in the preceding Examples, the resulting reaction mixture was neutralized and subjected to distillation under reduced pressure. Ethyl 4-cyclohexylidene-2-butenoate was obtained in a yield of 92% from a fraction boiling at 111 to 114°C. under 3 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[C:7]=[CH:8][CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>CO.C(=O)([O-])[O-].[Ca+2]>[C:1]1(=[CH:7][CH:8]=[CH:9][C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=C=CCC(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
1.5 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ca+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)=CC=CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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